molecular formula C8H8BrFO2 B1269921 2-Bromo-3,5-dimethoxy-1-fluorobenzene CAS No. 206860-47-1

2-Bromo-3,5-dimethoxy-1-fluorobenzene

Cat. No. B1269921
CAS RN: 206860-47-1
M. Wt: 235.05 g/mol
InChI Key: DGHHLXADLQCVKV-UHFFFAOYSA-N
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Description

“2-Bromo-3,5-dimethoxy-1-fluorobenzene” is a chemical compound with the molecular formula C8H8BrFO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds typically involves a multi-step reaction process . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone involves a series of reactions including bromination, methylation, and oxidation .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3,5-dimethoxy-1-fluorobenzene” consists of a benzene ring substituted with bromo, fluoro, and two methoxy groups . The exact positions of these substituents can be determined by techniques such as NMR .


Chemical Reactions Analysis

The chemical reactions of “2-Bromo-3,5-dimethoxy-1-fluorobenzene” are likely to involve electrophilic aromatic substitution, given the presence of the benzene ring . The bromo and fluoro groups are potential leaving groups, while the methoxy groups can act as directing groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3,5-dimethoxy-1-fluorobenzene” include a molecular weight of 235.05 , a boiling point of approximately 230.2°C , and a density of approximately 1.5 g/cm3 . It is also predicted to have a logP of 2.83, indicating its relative hydrophobicity .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-Bromo-3,5-dimethoxy-1-fluorobenzene: is a valuable building block in the synthesis of various pharmaceutical compounds. Its reactivity allows for the creation of complex molecules that can be used in the development of antiviral agents, anti-inflammatory drugs, and anticancer agents .

Preparation of Coenzyme Q Analogues

This compound serves as a key intermediate in the preparation of Coenzyme Q analogues. These analogues are important for their role in electron transfer in mitochondrial and bacterial respiratory systems, which is crucial for energy production in cells .

Organic Synthesis Research

In organic chemistry, 2-Bromo-3,5-dimethoxy-1-fluorobenzene is used to study various organic reactions and synthesis pathways. It’s particularly useful in understanding the mechanisms of bromination and methoxylation reactions .

Antioxidant Properties Study

Researchers use this compound to study its antioxidant properties, which could lead to the development of treatments for oxidative stress-related diseases .

Cross-Coupling Reactions

It is employed as an intermediate in cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry. These reactions are used to create complex molecules by forming new carbon-carbon bonds .

Mechanism of Action

The mechanism of action for reactions involving “2-Bromo-3,5-dimethoxy-1-fluorobenzene” is likely to follow the general mechanism for electrophilic aromatic substitution . This involves the formation of an arenium ion intermediate, followed by deprotonation to restore aromaticity .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling "2-Bromo-3,5-dimethoxy-1-fluorobenzene" . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .

properties

IUPAC Name

2-bromo-1-fluoro-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHLXADLQCVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350839
Record name 2-Bromo-3,5-dimethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206860-47-1
Record name 2-Bromo-3,5-dimethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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